4-Methyl-2-(o-tolyl)pyrrolidine
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Overview
Description
4-Methyl-2-(o-tolyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 4-position and an o-tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(o-tolyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-methylbenzaldehyde with pyrrolidine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires a catalyst and elevated temperatures to proceed efficiently.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(o-tolyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
4-Methyl-2-(o-tolyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)pyrrolidine: Lacks the methyl group at the 4-position, which may affect its reactivity and applications.
4-Methyl-2-(p-tolyl)pyrrolidine: Has a different substitution pattern on the aromatic ring, leading to variations in chemical behavior.
2-(p-Tolyl)pyrrolidine: Similar structure but with different positional isomerism, impacting its properties and uses.
Uniqueness
4-Methyl-2-(o-tolyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
WQZWDPBHFVUUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2C |
Origin of Product |
United States |
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